(Z,E)-7,11-Hexadecadien-1-yl acetate
CAS No.: 53042-79-8
VCID: VC20760185
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Description | Overview of (Z,E)-7,11-Hexadecadien-1-yl Acetate(Z,E)-7,11-Hexadecadien-1-yl acetate is a chemical compound classified as a carboxylic ester, specifically recognized for its role as a sex pheromone in various insect species. Its structural formula is Synthesis of (Z,E)-7,11-Hexadecadien-1-yl AcetateThe synthesis of (Z,E)-7,11-Hexadecadien-1-yl acetate typically involves a multi-step organic reaction process: Synthetic Routes
Reaction ConditionsThe reactions typically require controlled temperatures and specific catalysts to ensure high yields and selectivity for the desired product. Mechanism of Action(Z,E)-7,11-Hexadecadien-1-yl acetate functions primarily as a sex pheromone in insects: Interaction with Olfactory ReceptorsWhen released into the environment, this compound binds to specific olfactory receptors in male insects, triggering a series of neural responses that lead to attraction and mating behaviors. This process involves:
Biological ActivityThe primary biological activity of (Z,E)-7,11-Hexadecadien-1-yl acetate lies in its effectiveness as a sex pheromone: Role in Insect CommunicationThis compound plays a critical role in mating behavior among various insect species, particularly in attracting males to females during reproductive periods. Applications in Pest ManagementDue to its specificity in attracting certain insect species, (Z,E)-7,11-Hexadecadien-1-yl acetate is utilized in pest management strategies:
Similar Compounds
Unique Features(Z,E)-7,11-Hexadecadien-1-yl acetate is unique due to its specific double bond configuration and effectiveness in attracting certain insect species, making it valuable for ecological studies and pest management. Regulatory Status and Safety Information(Z,E)-7,11-Hexadecadien-1-yl acetate has been approved for use as an attractant under European regulations: Approval Status
Safety ConsiderationsWhile generally regarded as low risk, safety data sheets should be consulted for handling and application guidelines. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 53042-79-8 | ||||||
Product Name | (Z,E)-7,11-Hexadecadien-1-yl acetate | ||||||
Molecular Formula | C18H32O2 | ||||||
Molecular Weight | 280.4 g/mol | ||||||
IUPAC Name | [(7Z,11E)-hexadeca-7,11-dienyl] acetate | ||||||
Standard InChI | InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10- | ||||||
Standard InChIKey | BXJHOKLLMOYSRQ-WFKFFMJQSA-N | ||||||
Isomeric SMILES | CCCC/C=C/CC/C=C\CCCCCCOC(=O)C | ||||||
SMILES | CCCCC=CCCC=CCCCCCCOC(=O)C | ||||||
Canonical SMILES | CCCCC=CCCC=CCCCCCCOC(=O)C | ||||||
Purity | >95% | ||||||
Synonyms | Z7Z11-16Ac; | ||||||
PubChem Compound | 6436029 | ||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume